molecular formula C9H16O3S B1531838 (3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol CAS No. 2166332-49-4

(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol

Cat. No.: B1531838
CAS No.: 2166332-49-4
M. Wt: 204.29 g/mol
InChI Key: UPATWXISSDWGNP-CFCGPWAMSA-N
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Description

Scientific Research Applications

(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a component in the design of bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or antiviral agent.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol typically involves the formation of the oxolane rings followed by the introduction of the sulfanyl linkage. One common method involves the cyclization of a suitable diol precursor in the presence of an acid catalyst to form the oxolane rings. The sulfanyl linkage can then be introduced through a nucleophilic substitution reaction using a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxolane rings can be reduced to form the corresponding diols.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as alkyl halides or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Diols.

    Substitution: Various substituted oxolane derivatives.

Mechanism of Action

The mechanism of action of (3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. The oxolane rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-2-ol: Similar structure but with a different position of the hydroxyl group.

    (3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxane: Similar structure but with a different ring size.

Uniqueness

(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol is unique due to its specific stereochemistry and the presence of both oxolane rings and a sulfanyl linkage. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3R,4R)-4-(oxolan-2-ylmethylsulfanyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3S/c10-8-4-11-5-9(8)13-6-7-2-1-3-12-7/h7-10H,1-6H2/t7?,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPATWXISSDWGNP-CFCGPWAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CSC2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CS[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol
Reactant of Route 2
(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol
Reactant of Route 3
(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol
Reactant of Route 4
(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol
Reactant of Route 5
(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol
Reactant of Route 6
(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol

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